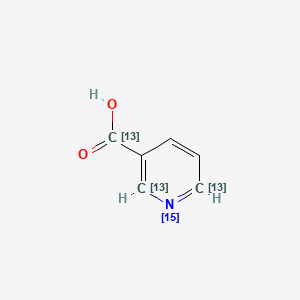
Pentanedioic-d6 anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a chemical compound with the molecular formula C5D6O3 and a molecular weight of 130.16 g/mol. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule, making it useful in various scientific research applications.
Vorbereitungsmethoden
Pentanedioic-d6 anhydride can be synthesized through several methods. One common synthetic route involves the deuteration of glutaric anhydride. This process typically requires the use of deuterium oxide (D2O) and a suitable catalyst under controlled reaction conditions . Industrial production methods may involve the use of specialized equipment to ensure the purity and isotopic labeling of the compound.
Analyse Chemischer Reaktionen
Pentanedioic-d6 anhydride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form pentanedioic-d6 acid.
Esterification: It can react with alcohols to form esters.
Aminolysis: It can react with amines to form amides.
Common reagents used in these reactions include water, alcohols, and amines, with conditions varying depending on the desired product . Major products formed from these reactions include pentanedioic-d6 acid, esters, and amides.
Wissenschaftliche Forschungsanwendungen
Pentanedioic-d6 anhydride has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and reactions.
Biology: It is employed in metabolic studies to trace biochemical pathways.
Medicine: It is used in the development of pharmaceuticals and as a reference standard in drug testing.
Industry: It is utilized in the production of polymers and other materials
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Pentanedioic-d6 anhydride is similar to other anhydrides, such as:
Glutaric anhydride: The non-deuterated form of this compound.
Succinic anhydride: Another anhydride with a similar structure but different chemical properties.
Maleic anhydride: An anhydride with a different structure and reactivity.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in isotopic labeling studies and tracing biochemical pathways .
Eigenschaften
Molekularformel |
C5H6O3 |
|---|---|
Molekulargewicht |
120.14 g/mol |
IUPAC-Name |
3,3,4,4,5,5-hexadeuteriooxane-2,6-dione |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i1D2,2D2,3D2 |
InChI-Schlüssel |
VANNPISTIUFMLH-NMFSSPJFSA-N |
Isomerische SMILES |
[2H]C1(C(=O)OC(=O)C(C1([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1CC(=O)OC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)

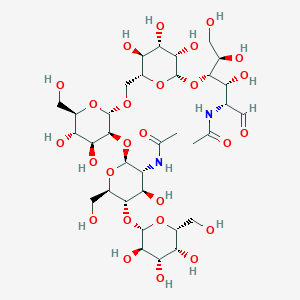
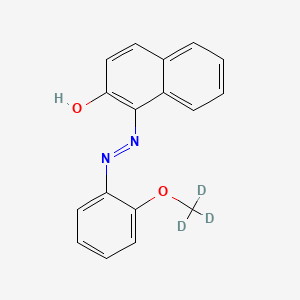

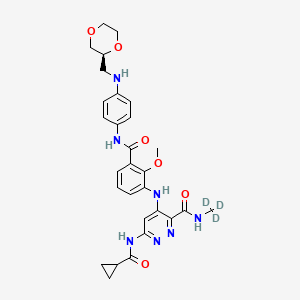
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
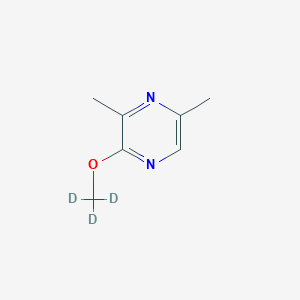
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
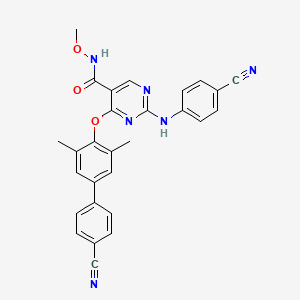
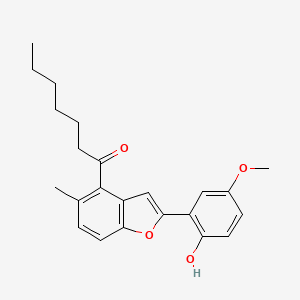
![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
